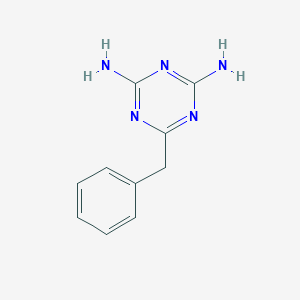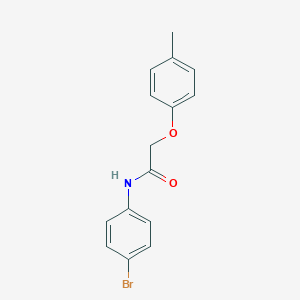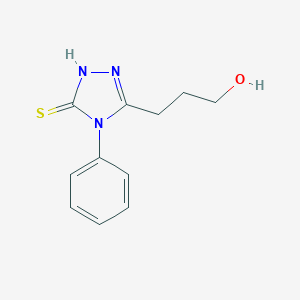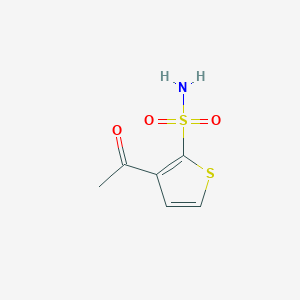![molecular formula C19H21N5O2S B187945 N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5930-23-4](/img/structure/B187945.png)
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide binds to the active site of glutaminase, preventing its catalytic activity and blocking the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate, which is required for the synthesis of nucleotides and other essential biomolecules in cancer cells.
Biochemische Und Physiologische Effekte
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce metabolic stress in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is its high selectivity for glutaminase, which minimizes off-target effects and reduces toxicity. However, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the development of novel drug delivery systems may improve the efficacy and pharmacokinetics of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide and other glutaminase inhibitors.
Synthesemethoden
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-butoxyaniline with 1-phenyltetrazole-5-thiol, followed by the addition of acetic anhydride and purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been widely used in scientific research for its ability to selectively inhibit glutaminase activity in cancer cells. Glutaminase is overexpressed in many types of cancer, and its inhibition by N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Eigenschaften
CAS-Nummer |
5930-23-4 |
|---|---|
Produktname |
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
Molekularformel |
C19H21N5O2S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-2-3-13-26-17-11-9-15(10-12-17)20-18(25)14-27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,20,25) |
InChI-Schlüssel |
ZUUVNXHEZSRHSM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)


![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)


![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)